molecular formula C22H25ClN2O3 B2599751 N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1396557-66-6

N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2599751
CAS RN: 1396557-66-6
M. Wt: 400.9
InChI Key: HBEORJWYVMPCSI-UHFFFAOYSA-N
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Description

N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide, also known as BGB-324, is a small molecule inhibitor that selectively targets the Axl receptor tyrosine kinase. Axl is a member of the TAM family of receptor tyrosine kinases, which are involved in regulating various cellular processes, including cell survival, proliferation, and migration. The overexpression of Axl has been linked to the progression of several types of cancers, making it an attractive target for cancer therapy.

Scientific Research Applications

Aphicidal Activity

The compound has shown aphicidal activity against Sitobion miscanthi and Schizaphis graminum . This suggests that it could be used in the development of new aphid control agents .

Antifungal Activity

The compound has demonstrated antifungal activities against Pythium aphanidermatum . This indicates its potential use in the creation of new fungicides .

Anti-inflammatory Properties

Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory properties . This suggests that “N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide” could also have potential anti-inflammatory applications.

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial activity . This suggests that “N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide” could be used in the development of new antimicrobial agents.

Antiproliferative Activity

Compounds with similar structures have been evaluated for their antiproliferative activity against human breast adenocarcinoma cancer cell line (MCF7) . This suggests that “N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide” could have potential antiproliferative applications.

Dopamine D4 Receptor Ligand

“N-[2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidin-1-yl)-2-oxoethyl]benzamide” is a potent and selective D4 dopamine receptor ligand . This suggests its potential use in neurological research and treatment.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

properties

IUPAC Name

N-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c23-20-8-6-17(7-9-20)15-28-16-18-10-12-25(13-11-18)21(26)14-24-22(27)19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEORJWYVMPCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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